molecular formula C10H8O4 B3322451 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid CAS No. 145761-42-8

4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid

Cat. No.: B3322451
CAS No.: 145761-42-8
M. Wt: 192.17 g/mol
InChI Key: HMXOGGUFCBUALL-AATRIKPKSA-N
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Description

4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a butenoic acid backbone

Scientific Research Applications

4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of phenolic compounds is often associated with their antioxidant properties. They can act as free radical scavengers, reducing agents, and metal chelators .

Safety and Hazards

Phenolic compounds should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

There is ongoing research into the synthesis and potential applications of phenolic compounds. For example, there is interest in developing novel antimicrobial agents based on the biologically active heterocyclic quinoline and thiazole substituted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid typically involves the condensation of 2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction to corresponding alcohols using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions, where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Similar structure with a hydroxy group on the benzene ring.

    4-Hydroxybenzoic Acid: Contains a hydroxy group at the para position relative to the carboxyl group.

    Gentisic Acid: Has two hydroxy groups on the benzene ring.

Uniqueness

4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid is unique due to its extended conjugation and the presence of both hydroxy and oxo groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in ethanol using sodium ethoxide as a catalyst to form 4-(2-hydroxyphenyl)-3-buten-2-one.", "Step 2: Hydrolysis of 4-(2-hydroxyphenyl)-3-buten-2-one with sodium hydroxide in water to form 4-(2-hydroxyphenyl)-2-oxobutanoic acid.", "Step 3: Decarboxylation of 4-(2-hydroxyphenyl)-2-oxobutanoic acid with hydrochloric acid and sodium chloride to form 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid." ] }

CAS No.

145761-42-8

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

(E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5+

InChI Key

HMXOGGUFCBUALL-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)O

SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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